molecular formula C15H17NO B573683 (1S)-1-[4-(benzyloxy)phenyl]ethanamine CAS No. 186029-00-5

(1S)-1-[4-(benzyloxy)phenyl]ethanamine

Cat. No.: B573683
CAS No.: 186029-00-5
M. Wt: 227.307
InChI Key: QMDCQFSPDUEVRF-LBPRGKRZSA-N
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Description

(1S)-1-[4-(benzyloxy)phenyl]ethanamine, also known as (S)-α-Methyl-4-(phenylmethoxy)benzenemethanamine, is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.302 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(benzyloxy)phenyl]ethanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of (S)-α-methylbenzylamine with 4-(phenylmethoxy)benzaldehyde in the presence of a reducing agent. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(benzyloxy)phenyl]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1S)-1-[4-(benzyloxy)phenyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(benzyloxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The (S)-enantiomer of Benzenemethanamine, a-methyl-4-(phenylmethoxy)- is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its ®-enantiomer or racemic mixture .

Properties

IUPAC Name

(1S)-1-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDCQFSPDUEVRF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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